Enzymatic Substrate Affinity (Km) in Baker's Yeast Reductases
Glurate (5-oxohexanoic acid) exhibits a significantly different substrate affinity for (S)-specific oxidoreductases from Saccharomyces cerevisiae compared to other keto-acids [1]. This quantitative difference is critical for selecting the correct substrate for enantioselective reduction reactions.
| Evidence Dimension | Substrate affinity (Km) for (S)-specific NADPH-dependent oxidoreductase |
|---|---|
| Target Compound Data | 13.1 mM |
| Comparator Or Baseline | 4-oxopentanoic acid (levulinic acid): 17.1 mM; Ethyl 3-oxobutyrate: 0.9 mM; Ethyl 3-oxohexanoate: 5.3 mM |
| Quantified Difference | Glurate has a 1.3-fold lower Km (higher affinity) than levulinic acid, but a 14.6-fold higher Km (lower affinity) than ethyl 3-oxobutyrate. |
| Conditions | In vitro enzyme assay with purified (S)-enzyme from S. cerevisiae in the presence of NADPH. |
Why This Matters
This specific Km value defines the kinetic behavior of Glurate in biocatalytic systems, allowing for predictable reaction rates and yields that cannot be achieved by substituting with a different keto-acid.
- [1] Heidlas J, et al. (1988) Purification and characterization of two oxidoreductases involved in the enantioselective reduction of 3-oxo, 4-oxo and 5-oxo esters in baker's yeast. Eur J Biochem 172(3):633-9. View Source
